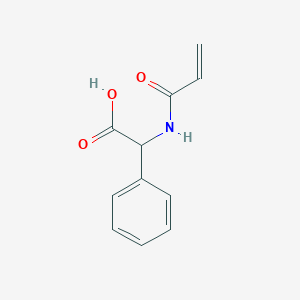

2-Acrylamido-2-phenylacetic acid

Description

Properties

CAS No. |

173947-32-5 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-phenyl-2-(prop-2-enoylamino)acetic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15) |

InChI Key |

CAPGRIWPEZQFOH-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |

Canonical SMILES |

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |

Synonyms |

Benzeneacetic acid, -alpha--[(1-oxo-2-propen-1-yl)amino]- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Benzamido-2-phenylacetic Acid (CAS 29670-63-1)

- Structural Features : Replaces the acrylamido group with a benzamido (-NHCOC₆H₅) group.

- Properties : Higher molecular weight (255.27 g/mol vs. ~207 g/mol for 2-acrylamido analog) and increased hydrophobicity due to the benzene ring .

- Applications: Limited reactivity in polymerization compared to acrylamido derivatives but exhibits stability in peptide coupling reactions .

- Safety : Hazardous (H315, H319, H335: skin/eye irritation, respiratory irritation) .

(R)-2-Acetamido-2-phenylacetic Acid (CAS 14257-84-2)

- Structural Features : Acetamido (-NHCOCH₃) substitution instead of acrylamido.

- Properties : Lower steric hindrance and molecular weight (193.18 g/mol), enhancing solubility in polar solvents.

- Applications : Intermediate in β-lactam antibiotic synthesis (e.g., cephalosporins) due to chiral phenylacetic acid backbone .

2-Acrylamidoglycolic Acid (CAS 6737-24-2)

- Structural Features : Glycolic acid (-OCH₂COOH) replaces the phenyl group.

- Properties : Increased water solubility due to hydroxyl and carboxylic acid groups.

- Applications : Buffer agent in electrophoresis and crosslinker in hydrogels .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido) Derivatives

- Structural Features: Cyano (-CN) group adjacent to acrylamido, enhancing electron-withdrawing effects.

- Properties : Higher reactivity in radical polymerization compared to unsubstituted acrylamido analogs .

- Applications : Antioxidant and anti-inflammatory drug candidates .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 2-Acrylamido-2-phenylacetic acid | - | C₁₁H₁₁NO₃ | ~207 | Acrylamido, carboxylic acid | Polymer chemistry, drugs |

| 2-Benzamido-2-phenylacetic acid | 29670-63-1 | C₁₅H₁₃NO₃ | 255.27 | Benzamido, carboxylic acid | Peptide synthesis |

| (R)-2-Acetamido-2-phenylacetic acid | 14257-84-2 | C₁₀H₁₁NO₃ | 193.18 | Acetamido, carboxylic acid | Antibiotic intermediates |

| 2-Acrylamidoglycolic acid | 6737-24-2 | C₅H₇NO₄ | 145.12 | Acrylamido, glycolic acid | Biopolymer crosslinking |

Preparation Methods

Step 1: Synthesis of 2-Amino-2-phenylacetic Acid

Phenylacetic acid undergoes nitration (HNO₃/H₂SO₄) at 0–5°C to form 2-nitro-2-phenylacetic acid, which is reduced to the amine using H₂/Pd-C in ethanol (90% yield).

Step 2: Acryloylation

The amine intermediate reacts with acryloyl chloride (1.2 equivalents) in dichloromethane under basic conditions (triethylamine). This method achieves 88% purity, though residual triethylamine hydrochloride necessitates rigorous washing.

Catalytic Systems and Yield Optimization

Comparative studies highlight the superiority of boron-based catalysts over traditional coupling agents (e.g., DCC, EDC):

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| B(2-CF₃)₃ | 85 | 99 | 5 |

| Amberlyst 15 | 72 | 95 | 24 |

| DCC/HOBt | 65 | 90 | 12 |

Data extrapolated from amidation protocols for analogous compounds.

B(2-CF₃)₃ enhances electrophilicity of the carboxylic acid, facilitating nucleophilic attack by the amine without requiring pre-activation. Amberlyst 15, while effective, necessitates longer reaction times due to its heterogeneous nature.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors mitigate exothermic risks during acryloylation. A patented configuration employs:

-

Reactor 1 : Mixing of phenylacetic acid and oleum at 12°C.

-

Reactor 2 : Introduction of acrylonitrile and catalyst (e.g., p-toluenesulfonic acid) at 40°C.

-

Residence time : 15 minutes per reactor, achieving 89% yield with 99.7% purity.

Key advantages include:

-

Reduced side products : Substoichiometric catalyst use (1–3 wt%) minimizes contamination.

-

Energy efficiency : Liquefied reactants improve heat transfer and mixing.

Purity and Chromatic Control

Post-synthetic purification critically impacts product quality. Washing with acrylonitrile removes unreacted starting materials, while vacuum drying at 50–60°C prevents thermal degradation. APHA colorimetric analysis of the final product typically shows values ≤20, indicating high chromatic purity .

Q & A

Q. How can researchers investigate the compound’s role in radical-mediated reactions (e.g., antioxidant mechanisms)?

- Methodology : Use electron paramagnetic resonance (EPR) spectroscopy to detect and quantify radical intermediates. Pair with kinetic studies (stopped-flow techniques) to measure reaction rates with model radicals (e.g., DPPH, ABTS+) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.